molecular formula C12H9F13O2 B1653832 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate CAS No. 1980085-17-3

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate

Cat. No. B1653832
CAS RN: 1980085-17-3
M. Wt: 432.18
InChI Key: GVDAUHCFCTZXEL-UHFFFAOYSA-N
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Description

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate, also known as BTFMA, is a fluorinated acrylate monomer that has gained significant attention in the field of materials science due to its unique properties. BTFMA has a high degree of fluorination, which results in excellent thermal and chemical stability, making it a promising candidate for various applications.

Mechanism of Action

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate exhibits unique properties due to its high degree of fluorination. The fluorine atoms in 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate provide excellent thermal and chemical stability, making it resistant to degradation by heat, acids, and bases. The fluorine atoms also provide a low surface energy, resulting in hydrophobicity and excellent water repellency.
Biochemical and Physiological Effects:
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate has not been extensively studied for its biochemical and physiological effects. However, it is known that fluorinated compounds can have adverse effects on human health, and caution should be exercised when handling 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate.

Advantages and Limitations for Lab Experiments

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate has several advantages for lab experiments, such as its high degree of fluorination, which provides excellent thermal and chemical stability. 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate is also relatively easy to synthesize and can be prepared on a large scale. However, the high cost of fluorinated compounds can be a limitation for some experiments.

Future Directions

There are several future directions for the study of 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate. One potential application is the use of 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate as a monomer to prepare fluorinated polymers with improved properties for use in various fields such as aerospace, electronics, and biomedical engineering. Another potential direction is the use of 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate in the development of hydrophobic coatings with improved water repellency and anti-fouling properties. Additionally, the study of the biochemical and physiological effects of 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate could provide useful information for the safe handling and use of fluorinated compounds in various applications.

Scientific Research Applications

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate has been extensively studied for its application in various fields such as polymer science, surface coatings, and biomedical engineering. 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate has been used as a monomer to prepare fluorinated polymers with improved thermal and chemical stability. It has also been used to prepare hydrophobic coatings with excellent water repellency and anti-fouling properties. In biomedical engineering, 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate has been used to prepare fluorinated surfaces for the development of medical devices with improved biocompatibility.

properties

IUPAC Name

[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F13O2/c1-2-6(26)27-5-3-4-7(10(17,18)19,11(20,21)22)8(13,14)9(15,16)12(23,24)25/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDAUHCFCTZXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134644
Record name 2-Propenoic acid, 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate

CAS RN

1980085-17-3
Record name 2-Propenoic acid, 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1980085-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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